

Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-4-fluorobenzyl Chloride

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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzyl chloride

CAS No.: 93286-22-7

Cat. No.: B1586517

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Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis, **2-Chloro-4-fluorobenzyl chloride** (CAS 93286-22-7) serves as a critical electrophile for installing the 2-chloro-4-fluorobenzyl moiety—a pharmacophore found in various kinase inhibitors and metabolic modulators.

This guide moves beyond basic data reporting. It provides a causal analysis of the spectral features of this molecule. We will dissect why the NMR signals split the way they do (fluorine coupling logic), how to distinguish the product from its critical impurities (over-chlorinated byproducts), and how to validate your material using self-consistent mass spectrometry protocols.

Molecular Profile & Reactivity Logic

Understanding the electronics of the ring is prerequisite to interpreting the spectra. The benzene ring is tri-substituted:

- Position 1 (-CH₂Cl): A weak activator but directs ortho/para. The methylene protons are deshielded by the chlorine and the ring current.

- Position 2 (-Cl): An electron-withdrawing group (inductive) but electron-donating (resonance). It imposes significant steric bulk, affecting the rotation of the chloromethyl group and deshielding the adjacent H-3 proton.
- Position 4 (-F): A strong electronegative atom that dominates the spin systems in NMR due to
F-
H and
F-
C coupling.

Key Physical Properties for Purity Context:

- Appearance: Clear, colorless to light yellow liquid.
- Boiling Point: ~212–214°C (at 760 mmHg).
- Melting Point: ~7°C (Material may solidify in cold storage; ensure complete liquefaction before sampling to avoid homogeneity issues).

Mass Spectrometry (GC-MS) Analysis

The mass spectrum of this compound is defined by the "Chlorine Isotope Signature." Since the molecule contains two chlorine atoms (one on the ring, one in the benzylic position), the molecular ion cluster is distinctive.

Isotopic Pattern Logic

Chlorine naturally exists as

Cl (75.8%) and

Cl (24.2%).

- M+ (m/z 178): Contains

Cl +

Cl. Relative Intensity: 100% (Base).

- M+2 (m/z 180): Contains

Cl +

Cl. Relative Intensity: ~65%.

- M+4 (m/z 182): Contains

Cl +

Cl. Relative Intensity: ~10%.

Note: The presence of Fluorine does not affect the isotope pattern as

F is monoisotopic.

Fragmentation Pathway

The benzylic C-Cl bond is the weakest link (Bond Dissociation Energy ~70 kcal/mol vs ~96 kcal/mol for Aryl-Cl).

- Primary Event: Homolytic cleavage of the Benzylic C-Cl bond.
- Result: Formation of the 2-chloro-4-fluorobenzyl cation (m/z 143/145). This cation is resonance-stabilized but retains the Aryl-Cl signature (3:1 ratio).
- Secondary Event: Loss of the Aryl-Cl (rare in EI but possible) or ring expansion to a tropylium-like ion.



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Caption: Primary fragmentation pathway showing the characteristic loss of benzylic chlorine.

Infrared Spectroscopy (FT-IR)

The IR spectrum is useful for quick verification of functional groups, particularly distinguishing the C-Cl bonds.

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Value
3050–3100	C-H Stretch (Aromatic)	Weak, sharp bands typical of arenes.
2950–2980	C-H Stretch (Aliphatic)	Associated with the -CH ₂ Cl methylene group.
1580–1600	C=C Ring Stretch	Enhanced intensity due to polar F and Cl substituents.
1230–1250	C-F Stretch	Very Strong. The most dominant band in the fingerprint region.
680–750	C-Cl Stretch	Strong bands. Differentiates Aryl-Cl (higher freq) from Alkyl-Cl (lower freq).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

This is the definitive identification method. The presence of Fluorine (

F, Spin 1/2) creates distinctive coupling patterns (splitting) in both

H and

C spectra.

H NMR (400 MHz, CDCl₃)[3]

The aromatic region integrates to 3 protons, and the benzylic region to 2 protons. The coupling constants (

) confirm the substitution pattern.

Shift (δ ppm)	Mult.[1][2][3]	Integration	Assignment	Coupling Logic (in Hz)
4.71	s	2H	-CH ₂ Cl	Appears as a singlet. Long-range coupling to F () is usually too small to resolve.
7.45	dd	1H	H-6	Adjacent to the benzylic group. Coupled to H-5 () and F ().
7.16	dd	1H	H-3	Between Cl and F. Coupled to F () and H-5 ().
7.00	td	1H	H-5	Adjacent to F. Large coupling to F () and H-6 (), small meta to H-3.

Note: "td" = triplet of doublets, often arising when two coupling constants are similar (e.g.,).

C NMR (100 MHz, CDCl₃)

Carbon spectra are dominated by C-F coupling. You must expect doublets for every ring carbon.

Shift (δ ppm)	Splitting ()	Assignment	Structural Insight
162.5	d, Hz	C-4	Direct attachment to Fluorine (Ipsos).
135.2	d, Hz	C-2	Ipsos to Chlorine, Meta to Fluorine.
132.1	d, Hz	C-6	Meta to Fluorine.
130.5	d, Hz	C-1	Ipsos to CH ₂ Cl, Para to Fluorine.
117.3	d, Hz	C-3	Ortho to Fluorine.
114.2	d, Hz	C-5	Ortho to Fluorine.
43.5	s (or d,)	-CH ₂ Cl	Benzylic carbon.

Experimental Protocols

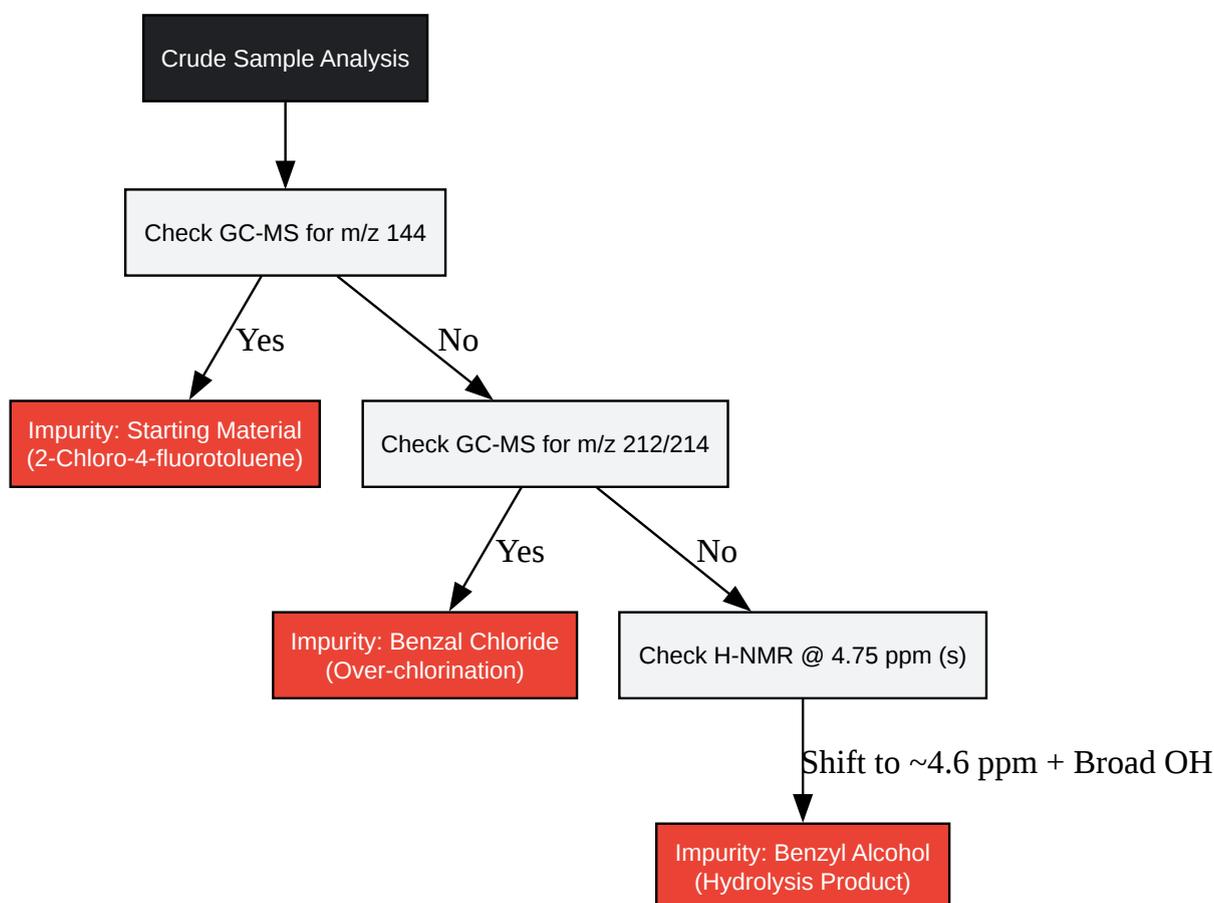
Sample Preparation for NMR

- Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS.
- Concentration: ~10-15 mg in 0.6 mL solvent.

- Critical Step: The compound is an alkyl halide and can react with nucleophilic impurities in solvents (e.g., water/alcohols) over time. Run spectra immediately after preparation.

Impurity Profiling Logic

Common impurities arise from the synthesis (chlorination of 2-chloro-4-fluorotoluene).



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Caption: Decision tree for identifying common process impurities using MS and NMR markers.

- Starting Material: Look for methyl singlet at ~2.3 ppm (NMR) or m/z 144 (MS).
- Benzal Chloride (Over-chlorination): Look for -CHCl₂ proton at ~6.9-7.1 ppm (often obscured by aromatic region, requires integration check) or m/z ~212.

- Hydrolysis (Alcohol): Look for -CH₂OH shift to ~4.6 ppm and broad -OH singlet.

References

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